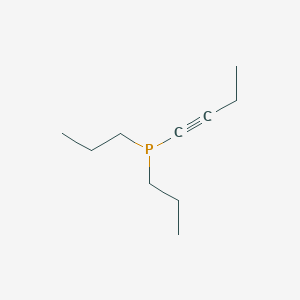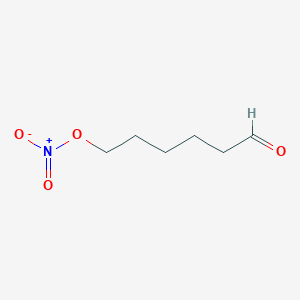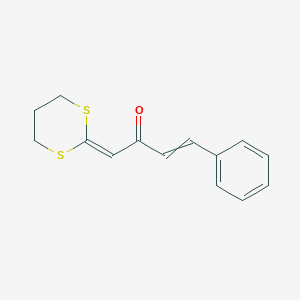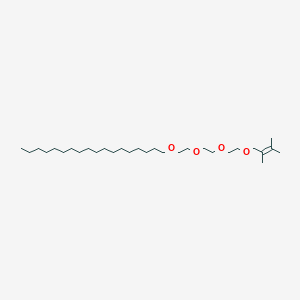![molecular formula C20H30S B12561904 Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- CAS No. 144424-46-4](/img/structure/B12561904.png)
Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-: is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The compound’s structure features a benzene ring fused to a thiophene ring, with three tert-butyl groups attached at the 2, 4, and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the reaction of alkynyl sulfides with aryne intermediates.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, organic semiconductors, and other advanced materials .
Mecanismo De Acción
The mechanism of action of Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns.
Thiophene: A simpler sulfur-containing heterocycle without the fused benzene ring.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Uniqueness: Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)- is unique due to the presence of three bulky tert-butyl groups, which can influence its chemical reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Propiedades
Número CAS |
144424-46-4 |
|---|---|
Fórmula molecular |
C20H30S |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2,4,6-tritert-butyl-1-benzothiophene |
InChI |
InChI=1S/C20H30S/c1-18(2,3)13-10-15(19(4,5)6)14-12-17(20(7,8)9)21-16(14)11-13/h10-12H,1-9H3 |
Clave InChI |
VOCVJFMCNNIGFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C2C=C(SC2=C1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)


![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)



![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
